molecular formula C12H22ClNO4S B2714463 Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate CAS No. 2418674-72-1

Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate

Cat. No.: B2714463
CAS No.: 2418674-72-1
M. Wt: 311.82
InChI Key: PNAGNMQQCWNRRD-UHFFFAOYSA-N
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Description

Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H22ClNO4S and a molecular weight of 311.83 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a chlorosulfonyl group, and a carboxylate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-chlorosulfonyl-2,2-dimethylpiperidine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Sulfone Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate: Similar in structure but with different substituents on the piperidine ring.

    Tert-butyl 4-sulfonyl-2,2-dimethylpiperidine-1-carboxylate: Lacks the chlorine atom in the sulfonyl group.

    Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxamide: Contains an amide group instead of the ester group.

Uniqueness

This compound is unique due to its combination of a chlorosulfonyl group and a tert-butyl ester, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4S/c1-11(2,3)18-10(15)14-7-6-9(19(13,16)17)8-12(14,4)5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAGNMQQCWNRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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